ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound is a heterocyclic derivative featuring a 1,3-thiazole core substituted with a tetrahydropyran ring bearing a 4-methoxyphenyl group. The thiazole ring is linked via an acetamide bridge to an ethyl ester moiety. Its molecular formula is C₂₁H₂₄N₂O₅S (calculated based on structural analogs in and ), with a molecular weight of approximately 416.5 g/mol. The tetrahydropyran group enhances lipophilicity, while the 4-methoxyphenyl substituent may contribute to π-π stacking interactions in biological systems. The ethyl ester improves solubility in organic solvents, facilitating synthetic manipulation .
Properties
Molecular Formula |
C20H24N2O5S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17(23)12-15-13-28-19(21-15)22-18(24)20(8-10-26-11-9-20)14-4-6-16(25-2)7-5-14/h4-7,13H,3,8-12H2,1-2H3,(H,21,22,24) |
InChI Key |
BPMPMECASMDXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an appropriate alkylating agent.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates using esterification and amidation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Synthetic Routes
The synthesis of ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
- Formation of the Tetrahydropyran Ring : This can be achieved through acid-catalyzed cyclization of suitable diol precursors.
- Introduction of the Methoxyphenyl Group : Achieved via Friedel-Crafts alkylation.
- Formation of the Thiazole Ring : Utilizes Hantzsch thiazole synthesis through condensation reactions with thioamides and α-haloketones.
Anticancer Properties
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer activities. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group may enhance its interaction with cancer cell receptors, leading to increased apoptosis in tumor cells .
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to penetrate bacterial membranes effectively .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by molecular docking studies, which suggest that it may inhibit key inflammatory pathways. This property could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Anticancer Activity Evaluation
A recent study focused on evaluating the anticancer effects of this compound against prostate cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to control groups. The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells, leading to cell death .
Case Study 2: Antimicrobial Testing
In vitro tests conducted against a panel of bacterial strains demonstrated that this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related thiazole- and pyran-containing derivatives (Table 1).
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Electron-Donating vs. In contrast, the morpholine sulfonyl group in enhances electrophilicity, favoring interactions with nucleophilic residues in enzymes.
Heterocyclic Core Variations: Quinazolinone derivatives (e.g., ) exhibit planar aromatic systems, enabling DNA intercalation, while the tetrahydropyran in the target compound introduces conformational rigidity.
Solubility and Bioavailability :
- Ethyl esters (target compound, ) improve membrane permeability compared to carboxylic acids (e.g., ), which may have higher aqueous solubility but reduced cellular uptake.
Biological Activity :
- Thiazole-acetamide derivatives with aromatic substituents (e.g., 4-methoxyphenyl in the target compound) are frequently associated with kinase or phosphatase inhibition (e.g., ). Morpholine sulfonyl analogs () are linked to protease targeting due to their polar sulfonyl group.
Biological Activity
Ethyl [2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a tetrahydropyran moiety, and a methoxyphenyl group. These structural components are crucial for its biological activity. The molecular formula of the compound is , with a molecular weight of 366.44 g/mol.
Antitumor Activity
Research indicates that compounds containing thiazole and tetrahydropyran moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting the growth of cancer cells by targeting specific kinases involved in cell proliferation.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 1.61 ± 0.92 | CDK inhibition |
| Compound B | MCF-7 | 1.98 ± 1.22 | Apoptosis induction |
| Ethyl [2-{...}] | A549 | TBD | TBD |
The specific activity of this compound against A549 lung cancer cells is currently under investigation, with preliminary data suggesting potential cytotoxicity.
Neuropharmacological Effects
Thiazole derivatives have also been explored for their neuroprotective properties. Some studies suggest that compounds similar to ethyl [2-{...}] can exhibit anticonvulsant activities by modulating neurotransmitter systems.
Table 2: Neuropharmacological Activity
| Compound | Model Used | Effect Observed |
|---|---|---|
| Compound C | PTZ-induced seizures | Significant reduction in seizure duration |
| Ethyl [2-{...}] | TBD | TBD |
Study on Thiazole Derivatives
A study published in the Journal of Medicinal Chemistry investigated various thiazole derivatives for their anticancer properties. The study found that compounds with electron-donating groups, such as methoxy groups, displayed enhanced activity against cancer cell lines due to increased solubility and better interaction with target proteins .
Synthesis and Biological Evaluation
A recent synthesis of thiazole-containing compounds demonstrated that modifications to the tetrahydropyran ring can significantly affect biological activity. Compounds synthesized with varying substituents on the thiazole ring showed different levels of cytotoxicity against breast cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
